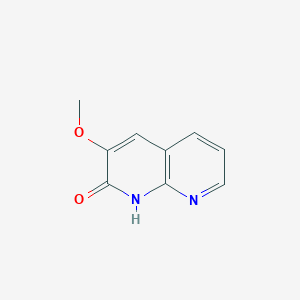

3-methoxy-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1150617-67-6 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methoxy-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-5-6-3-2-4-10-8(6)11-9(7)12/h2-5H,1H3,(H,10,11,12) |

InChI Key |

NUKIDQDARZRTAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(NC1=O)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1,8 Naphthyridin 2 1h One and Its Derivatives

Historical Development of Naphthyridinone Synthesis

The journey into the synthesis of naphthyridines, the parent framework of naphthyridinones, began in the late 19th and early 20th centuries. One of the earliest and most fundamental methods for constructing the quinoline (B57606) ring system, which is structurally related to the naphthyridine core, is the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880. This reaction involves the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent. Adaptations of such classical methods to aminopyridines paved the way for the synthesis of the bicyclic naphthyridine systems.

Over the years, numerous synthetic methodologies have been developed to access the various isomers of naphthyridines and their oxo-derivatives, known as naphthyridinones. The Friedländer synthesis, another cornerstone in the synthesis of quinolines and by extension, naphthyridines, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction has proven to be particularly valuable for the construction of the 1,8-naphthyridine (B1210474) skeleton.

Early research primarily focused on the synthesis of the parent naphthyridinone ring systems and simple alkyl- or aryl-substituted derivatives. The introduction of specific functional groups, such as a methoxy (B1213986) group at the 3-position, represents a more modern development, driven by the need to fine-tune the electronic and steric properties of these molecules for specific biological applications. The historical evolution of naphthyridinone synthesis has thus been a progression from the establishment of the core ring structures to the development of sophisticated methods for the regioselective introduction of a wide array of substituents.

Classical Synthetic Approaches

The construction of the 1,8-naphthyridin-2(1H)-one scaffold has traditionally relied on well-established cyclization and condensation reactions, often adapted from quinoline synthesis.

Cyclization Reactions

Several classical named reactions that involve the formation of a pyridine (B92270) or quinoline ring have been adapted for the synthesis of 1,8-naphthyridin-2(1H)-ones.

Skraup Reaction Adaptations: While the original Skraup synthesis is known for its harsh conditions, modifications have been developed to make it more amenable to a wider range of substrates, including the synthesis of naphthyridines from aminopyridines.

Friedländer Synthesis: This is one of the most widely used methods for the synthesis of 1,8-naphthyridines and their derivatives. organic-chemistry.org The condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group, such as an ester or a ketone, in the presence of a base or acid catalyst, leads to the formation of the 1,8-naphthyridine ring system. rsc.org For the synthesis of 3-substituted 1,8-naphthyridin-2(1H)-ones, a suitable α-substituted carbonyl compound is required. For instance, the reaction of 2-aminonicotinaldehyde with an appropriate malonic acid derivative could potentially lead to a 3-carboxy-1,8-naphthyridin-2(1H)-one, which could then be further functionalized.

Gould-Jacobs Reaction: This reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be adapted to produce 4-hydroxy-1,8-naphthyridin-2(1H)-ones. bldpharm.comresearchgate.net The reaction typically involves the condensation of an aminopyridine with an alkoxymethylenemalonate, followed by thermal cyclization. bldpharm.comresearchgate.net The resulting 4-hydroxy derivative can exist in tautomeric equilibrium with the 4-oxo form.

| Cyclization Reaction | Starting Materials | Key Features |

| Skraup Reaction | Aminopyridine, Glycerol, Acid, Oxidizing Agent | Harsh reaction conditions, often leads to a mixture of products. |

| Friedländer Synthesis | 2-Aminonicotinaldehyde, Active Methylene (B1212753) Compound | Versatile, generally good yields, allows for substitution at various positions. organic-chemistry.orgrsc.org |

| Gould-Jacobs Reaction | Aminopyridine, Alkoxymethylenemalonate | Leads to 4-hydroxy substituted products, requires thermal cyclization. bldpharm.comresearchgate.net |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful tool for the construction of six-membered rings and have been explored for the synthesis of naphthyridine cores.

Diels-Alder Reaction: The intramolecular Diels-Alder reaction is a particularly attractive strategy for the synthesis of fused heterocyclic systems. In this approach, a molecule containing both a diene and a dienophile moiety undergoes an intramolecular cycloaddition to form a bicyclic product. For the synthesis of 1,8-naphthyridin-2(1H)-one derivatives, a precursor containing a suitable diene and a dienophile tethered together can be designed to cyclize and form the desired ring system. For instance, an inverse electron-demand Diels-Alder reaction of 1,2,4-triazines with an alkyne tethered by an amide linker has been utilized to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones under microwave irradiation. nih.gov

Condensation Reactions

Condensation reactions are fundamental to many of the classical synthetic routes for 1,8-naphthyridin-2(1H)-ones, often serving as the initial step in a multi-step synthesis.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The Knoevenagel condensation can be employed to create a key intermediate which can then undergo cyclization to form the 1,8-naphthyridin-2(1H)-one ring. For example, the reaction of an appropriately substituted aldehyde with a malonic ester derivative can furnish a product that, upon cyclization, yields a 3-carboxy-substituted naphthyridinone.

Modern and Green Chemistry Methodologies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of modern techniques such as microwave-assisted synthesis for the production of 1,8-naphthyridin-2(1H)-ones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave-assisted synthesis to the preparation of 1,8-naphthyridin-2(1H)-ones and their derivatives has been reported in several instances.

For example, the intramolecular inverse electron-demand Diels-Alder reaction to form 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been successfully carried out under microwave irradiation, significantly reducing the reaction time compared to conventional heating. nih.gov Furthermore, microwave-assisted Friedländer condensation reactions have been developed, providing a rapid and efficient route to substituted 1,8-naphthyridines. rsc.org

A plausible route to 3-methoxy-1,8-naphthyridin-2(1H)-one could involve the synthesis of a 3-bromo-1,8-naphthyridin-2(1H)-one precursor. The synthesis of 3-bromo-1,8-naphthyridin-2(1H)-one has been reported, starting from 2-aminonicotinaldehyde and 2-bromo diethylphosphonoacetic acid. nih.gov This 3-bromo derivative can then potentially undergo a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) to yield the desired this compound. This final step could also be amenable to microwave-assisted conditions to enhance the reaction rate and yield.

| Methodology | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Intramolecular Diels-Alder reactions, Friedländer condensations. rsc.orgnih.gov |

Sonochemical Synthesis

Ultrasound irradiation has emerged as a green and efficient technique in organic synthesis, often leading to improved reaction rates, higher yields, and milder conditions compared to conventional heating methods. researchgate.netekb.eg This approach, known as sonochemistry, has been successfully applied to the synthesis of various 1,8-naphthyridine derivatives. ijmr.net.in

The application of ultrasound is particularly effective in one-pot multicomponent reactions for building heterocyclic systems. For instance, the synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitrile derivatives has been achieved through a one-pot reaction of 2-aminopyridine, ethyl cyanoacetate, and various substituted aldehydes under ultrasonic irradiation. researchgate.net This method provides a modern, environmentally friendly platform for synthesizing the saturated core of the 1,8-naphthyridin-2(1H)-one system. researchgate.net Research has shown that the ultrasound-assisted method is superior to conventional procedures in terms of yield and reaction time for these derivatives. researchgate.net

While a direct sonochemical synthesis of this compound is not extensively documented, the established success in forming the core 2-oxo-1,8-naphthyridine structure suggests its potential applicability. The benefits of sonication, such as enhanced mass transfer and acoustic cavitation, could facilitate the cyclization and condensation steps that are fundamental to forming the naphthyridine ring. ijmr.net.in Comparative studies on the synthesis of other 2-phenyl-1,8-naphthyridine (B10842077) derivatives have confirmed that ultrasonic irradiation leads to an improvement in both reaction rates and yields when compared to traditional heating. ekb.egafricaresearchconnects.com

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitriles | Ultrasonic Irradiation | Minutes | High | researchgate.net |

| 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitriles | Conventional Heating | Hours | Moderate | researchgate.net |

| 2-phenyl-1,8-naphthyridine derivatives | Ultrasonic Irradiation | Shorter | Improved | ekb.eg |

| 2-phenyl-1,8-naphthyridine derivatives | Conventional Heating | Longer | Lower | ekb.eg |

Catalyst-Free Approaches

Developing synthetic routes that avoid the use of hazardous or expensive catalysts is a central goal of green chemistry. The Friedländer annulation is a classic and powerful method for synthesizing quinolines and their aza-analogs, such as 1,8-naphthyridines, and can often be performed under catalyst-free or mild catalytic conditions. nih.gov

The traditional Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. connectjournals.com For the synthesis of the 1,8-naphthyridine core, 2-aminonicotinaldehyde is a common starting material. nih.govrsc.org Greener methods have been developed that utilize water as the reaction solvent, avoiding organic solvents and often proceeding with high yields without the need for a strong acid or base catalyst. nih.govrsc.org While some protocols use a minimal amount of a biocompatible catalyst like choline (B1196258) hydroxide (B78521) to facilitate the reaction in water, the principles align with a move away from harsh, stoichiometric reagents. nih.govacs.org

Furthermore, solvent-free approaches under grinding conditions have been reported. For example, the Friedländer condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group has been achieved by grinding the reactants with a catalytic amount of CeCl₃·7H₂O at room temperature. connectjournals.com This method is rapid, efficient, and involves a simple work-up, offering a significant improvement over traditional solvent-based methods that require longer reaction times and more severe conditions. connectjournals.com Although this specific example uses a Lewis acid catalyst, the solvent-free, ambient temperature conditions represent a significant step towards a more sustainable process.

These catalyst-free or minimally-catalyzed Friedländer-type reactions are crucial for constructing the foundational 1,8-naphthyridine ring, which is a precursor to this compound.

Strategic Building Blocks and Precursors for this compound Synthesis

The synthesis of the target compound relies on the selection of appropriate starting materials that can be efficiently assembled into the 1,8-naphthyridin-2(1H)-one core and subsequently functionalized.

A primary and versatile building block for the 1,8-naphthyridine skeleton is 2-aminonicotinaldehyde . nih.govresearchgate.net This precursor contains the necessary pyridine ring with an amino group and an aldehyde group ortho to each other, primed for the Friedländer annulation. It can be condensed with various arylacetonitriles to furnish 3-aryl-1,8-naphthyridin-2(1H)-ones, which serve as key intermediates. researchgate.net

Another important set of precursors involves a three-component reaction strategy. For instance, 2-aminopyridine , an aldehyde , and an active methylene compound like ethyl cyanoacetate can be combined in a one-pot reaction to generate substituted 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. researchgate.net

For the specific introduction of substituents at the 3-position, a different strategy employs Pyridine-2-amino-3-aldehyde and 2-bromo diethylphosphonoacetic acid . Their reaction in the presence of lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) produces 3-bromo-1,8-naphthyridin-2(1H)-one . researchgate.net This halogenated intermediate is a highly valuable precursor, as the bromine atom can be replaced or used to direct further reactions, although direct methoxylation from this position is not the typical route to the target compound.

The synthesis of 2-methoxy-3-aryl-1,8-naphthyridines provides a clear blueprint for precursors. The key intermediate, 2-chloro-3-aryl-1,8-naphthyridine , is generated from the corresponding 2-hydroxy-3-aryl-1,8-naphthyridine (the tautomeric form of the -2(1H)-one). researchgate.net This chlorinated compound is the direct precursor for introducing the methoxy group.

| Precursor(s) | Intermediate/Product | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-Aminonicotinaldehyde, Arylacetonitrile | 3-Aryl-1,8-naphthyridin-2(1H)-one | Condensation | researchgate.net |

| 2-Aminopyridine, Aldehyde, Ethyl cyanoacetate | 2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitrile | One-pot multicomponent reaction | researchgate.net |

| Pyridine-2-amino-3-aldehyde, 2-Bromo diethylphosphonoacetic acid | 3-Bromo-1,8-naphthyridin-2(1H)-one | Cyclization | researchgate.net |

| 3-Aryl-1,8-naphthyridin-2(1H)-one, POCl₃ | 2-Chloro-3-aryl-1,8-naphthyridine | Chlorination | researchgate.net |

Total Synthesis of this compound and Analogues

The total synthesis of this compound analogues, specifically 2-methoxy-3-aryl-1,8-naphthyridines, has been reported through an efficient and rapid pathway. researchgate.net This route provides a clear strategic approach to obtaining the target scaffold.

The synthesis begins with the construction of the 1,8-naphthyridin-2(1H)-one core. This is achieved via the condensation of 2-aminonicotinaldehyde with various arylacetonitriles. This reaction directly furnishes 3-aryl-1,8-naphthyridin-2(1H)-ones (which exist in tautomeric equilibrium with 2-hydroxy-3-aryl-1,8-naphthyridines) in good yields (65-75%). researchgate.net

The next crucial step is the conversion of the hydroxyl/oxo group at the 2-position into a better leaving group to allow for nucleophilic substitution. The 3-aryl-1,8-naphthyridin-2(1H)-one intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 2-chloro-3-aryl-1,8-naphthyridine. researchgate.net

Finally, the target methoxy group is installed. The 2-chloro-3-aryl-1,8-naphthyridine is reacted with sodium methoxide in ethanol. This nucleophilic aromatic substitution reaction proceeds efficiently to replace the chlorine atom with a methoxy group, yielding the final 2-methoxy-3-aryl-1,8-naphthyridine products. researchgate.net This final step has been successfully carried out using both conventional heating and controlled microwave irradiation, with the latter offering advantages in terms of reaction time and yield. researchgate.net

Another synthetic approach has been utilized to create 2-methoxy-1,8-naphthyridine-3-carbaldehyde, a closely related analogue. This synthesis starts from N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide, which upon reaction with a Grignard reagent, yields the desired 2-methoxy-1,8-naphthyridine-3-carbaldehyde. nih.gov This demonstrates an alternative strategy for incorporating the 2-methoxy functionality as part of the initial ring system construction.

Chemical Reactivity and Derivatization of 3 Methoxy 1,8 Naphthyridin 2 1h One Scaffold

Electrophilic and Nucleophilic Reactions

The dual nature of the 1,8-naphthyridin-2(1H)-one ring system, possessing both electron-rich and electron-deficient regions, governs its reactivity towards electrophiles and nucleophiles. The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the pyridinone part can undergo electrophilic substitution, albeit often requiring forcing conditions.

Electrophilic Reactions: Electrophilic substitution on the 1,8-naphthyridin-2(1H)-one core typically occurs on the pyridinone ring. For instance, nitration of 3-bromo-1,8-naphthyridin-2(1H)-one under standard conditions (HNO₃/H₂SO₄) yields 3-bromo-6-nitro-1,8-naphthyridin-2(1H)-one, demonstrating that the C6 position is susceptible to electrophilic attack. researchgate.net The C3-methoxy group in the target scaffold is an electron-donating group, which would be expected to activate the pyridinone ring towards electrophilic substitution, potentially directing incoming electrophiles to the C4 position.

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalizing the electron-deficient pyridine ring of the naphthyridinone scaffold. masterorganicchemistry.com This typically requires a leaving group, such as a halogen, at an activated position. For example, chloro-substituted naphthyridines can react with various nucleophiles. The reaction of 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] researchgate.netblucher.com.brnaphthyridine with different nucleophiles shows that the site of attack (position 1 or 6) can be controlled by the nature of the nucleophile and the reaction conditions. researchgate.net Anilines and thioxides react at position 1, whereas alkylamines and alkoxides preferentially attack position 6. researchgate.net This highlights the potential for selective functionalization of halo-substituted 3-methoxy-1,8-naphthyridin-2(1H)-one derivatives.

Oxidation and Reduction Chemistry

The modification of the oxidation state of substituents or the heterocyclic core itself provides another avenue for derivatization.

Reduction: Functional groups on the naphthyridinone scaffold can be readily reduced. A notable example is the reduction of a nitro group. 6-Amino-3-bromo-1-(4-methoxybenzyl)-1,8-naphthyridin-2(1H)-one can be synthesized in good yield by the reduction of the corresponding 6-nitro derivative using zinc powder in a mixture of acetic acid and methanol. researchgate.net This transformation introduces a versatile amino group that can be further modified.

Oxidation: The 1,8-naphthyridine (B1210474) core is generally stable to oxidation. However, specific oxidation reactions can be performed, such as the N-oxidation of the pyridine nitrogen atom. While specific examples for the this compound scaffold are not detailed in the reviewed literature, this is a common reaction for pyridine-containing heterocycles.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 1,8-naphthyridin-2(1H)-one scaffold. acs.org These reactions typically utilize a halo-substituted naphthyridinone as the electrophilic partner.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, has been used to synthesize aryl-substituted naphthyridinones. researchgate.net For example, 4-halo-1,8-naphthyridin-2(1H)-ones undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst to furnish 4-aryl-1,8-naphthyridin-2(1H)-ones in good yields. researchgate.net This strategy is valuable for introducing diverse aromatic substituents at specific positions.

Buchwald-Hartwig Amination: This reaction is a key method for forming C-N bonds. It has been successfully employed for the synthesis of 3-anilino-1,8-naphthyridin-2(1H)-ones. The cross-coupling of N-protected 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones with various substituted anilines proceeds efficiently using a palladium catalyst system (e.g., Pd₂(dba)₃/XPhos) and a base like K₂CO₃. researchgate.net

Heck Reaction: The Heck reaction couples organohalides with alkenes. organic-chemistry.orgmdpi.com While specific applications on the this compound were not found, intramolecular Heck reactions have been used to create fused naphthyridinone systems. For instance, a nickel-catalyzed intramolecular Heck reaction of a substrate containing an aryl halide and a diene moiety can be used to synthesize dihydrobenzo[c] researchgate.netblucher.com.brnaphthyridin-6(5H)-one derivatives. nih.gov This demonstrates the utility of the reaction for building complex polycyclic structures based on the naphthyridinone core.

Table 1: Examples of Cross-Coupling Reactions on the 1,8-Naphthyridin-2(1H)-one Scaffold

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1,8-naphthyridin-2(1H)-one | researchgate.net |

| Buchwald-Hartwig | 3-Bromo-1-(PMB)-6-R-1,8-naphthyridin-2(1H)-one | Substituted aniline | Pd₂(dba)₃, XPhos, K₂CO₃ | 3-Anilino-1-(PMB)-6-R-1,8-naphthyridin-2(1H)-one | researchgate.net |

| Intramolecular Heck | Diene bromide with naphthyridinone precursor | (intramolecular) | NiI₂, 2,2′-bipyridine | Dihydrobenzo[c] researchgate.netblucher.com.brnaphthyridin-6(5H)-one | nih.gov |

Functional Group Interconversions and Side Chain Modifications

Derivatization of the this compound scaffold is greatly enhanced by the ability to interconvert functional groups.

A primary transformation for the title compound is the cleavage of the 3-methoxy group to yield the corresponding 3-hydroxy-1,8-naphthyridin-2(1H)-one. Standard methods for the demethylation of aryl methyl ethers, such as treatment with Lewis acids (e.g., aluminum halides) or strong protic acids like HBr, are applicable for this purpose. google.comsci-hub.se

Another key interconversion involves the lactam functionality at the C2 position. The 2-oxo group can be converted to a 2-chloro substituent by treatment with reagents like phosphorus oxychloride (POCl₃). blucher.com.br This creates a 2-chloro-1,8-naphthyridine, which is a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

As mentioned previously, the reduction of a nitro group at the C6 position to an amino group provides a handle for a wide range of further modifications, such as acylation, alkylation, or diazotization followed by Sandmeyer-type reactions. researchgate.net

Regioselective Derivatization Strategies (e.g., at N1, C3, C7 positions)

The controlled and selective functionalization at different positions of the naphthyridinone ring is crucial for developing derivatives with specific properties. Structure-activity relationship studies have identified the N1, C3, C6, and C7 positions as key sites for modification. nih.gov

N1 Position: The nitrogen atom of the lactam is a common site for alkylation or protection. For example, the N1 position can be protected with a p-methoxybenzyl (PMB) group using PMB-Cl and a base like K₂CO₃ in DMF. researchgate.net This protection is often necessary to prevent side reactions during subsequent transformations and can be removed later. researchgate.net

C3 Position: The C3 position is a versatile handle for introducing diversity. Starting from a 3-bromo derivative, various groups can be introduced via cross-coupling reactions, as seen in the Buchwald-Hartwig amination to form C-N bonds. researchgate.net The 3-methoxy group of the title compound could potentially be converted to a more reactive triflate group after demethylation, opening up further cross-coupling possibilities.

C6 and C7 Positions: The pyridine ring can be functionalized through electrophilic substitution or via metallation/halogenation followed by cross-coupling. Nitration has been shown to occur selectively at the C6 position. researchgate.net The synthesis of 7-chloro-1,8-naphthyridin-2(1H)-one derivatives has also been reported, indicating that direct halogenation at the C7 position is feasible. nih.gov This halo-substituent then serves as a key anchor point for introducing a wide array of functional groups via cross-coupling chemistry.

Table 2: Summary of Regioselective Derivatization Strategies

| Position | Reaction Type | Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|

| N1 | Alkylation / Protection | p-Methoxybenzyl chloride, K₂CO₃ | N-PMB protected lactam | researchgate.net |

| C3 | C-N Coupling | Anilines, Pd₂(dba)₃/XPhos (from 3-bromo precursor) | 3-Anilino group | researchgate.net |

| C6 | Electrophilic Nitration | HNO₃, H₂SO₄ | 6-Nitro group | researchgate.net |

| C7 | Halogenation | (Not specified) | 7-Chloro group | nih.gov |

Formation of Polycyclic and Fused Naphthyridinone Systems

The 1,8-naphthyridin-2(1H)-one scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger structures are often constructed through intramolecular reactions that form new rings fused to the naphthyridinone core.

One powerful method is the intramolecular [4+2] cycloaddition (Diels-Alder) reaction. This strategy has been employed to prepare chromeno[4,3-b] researchgate.netblucher.com.brnaphthyridine and quinolino[4,3-b] researchgate.netblucher.com.brnaphthyridine fused systems. nih.gov The reaction typically involves a naphthyridine precursor bearing both a diene and a dienophile, which cyclize upon heating or in the presence of a catalyst.

Similarly, intramolecular Povarov-type [4+2] cycloaddition reactions can be used to construct fused tetrahydro researchgate.netrsc.orgnaphthyridine derivatives, which are structurally related. mdpi.com

The intramolecular Heck reaction provides another elegant route to fused systems. As described earlier, a suitably designed precursor containing an aryl halide and an alkene tethered to the naphthyridinone core can cyclize under palladium or nickel catalysis to form a new ring, leading to structures like benzo[c] researchgate.netblucher.com.brnaphthyridinones. nih.gov These reactions are highly valuable for their ability to build molecular complexity in a single, efficient step.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

No specific experimental or theoretical FT-IR and FT-Raman data, including vibrational frequencies and assignments for 3-methoxy-1,8-naphthyridin-2(1H)-one, were found.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, GIAO method for theoretical prediction)

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and theoretical predictions using the Gauge-Independent Atomic Orbital (GIAO) method for this compound are not available in the reviewed literature. While data exists for other naphthyridone structures, extrapolating these findings would be scientifically inappropriate. lew.ro

Ultraviolet-Visible Spectroscopy and Electronic Transitions (e.g., π-π transitions, charge transfer)*

Specific UV-Vis absorption maxima (λmax) and details on the electronic transitions, such as π-π* or n-π* transitions, for this compound could not be located. The electronic properties of conjugated systems like naphthyridines are known to give rise to such transitions. uzh.chlibretexts.orglibretexts.org

Mass Spectrometry Techniques (e.g., ESI-MS)

There is no available information on the mass spectrometry fragmentation patterns for this compound, which would be crucial for confirming its molecular weight and elucidating its structure through techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

X-ray Crystallography for Solid-State Structural Analysis

A crystal structure for this compound has not been reported in the searched literature. X-ray crystallography is essential for unambiguously determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. researchgate.netwikipedia.org

Correlation of Experimental Spectroscopic Data with Quantum Chemical Predictions

Without experimental data, a correlation with quantum chemical predictions cannot be performed. Such studies, often employing Density Functional Theory (DFT), are vital for validating theoretical models and achieving a deeper understanding of a molecule's electronic and structural properties. nih.govacs.orgresearchgate.net

Computational and Theoretical Investigations of 3 Methoxy 1,8 Naphthyridin 2 1h One

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties for 3-methoxy-1,8-naphthyridin-2(1H)-one, from its most stable three-dimensional shape to its electronic and reactive characteristics.

The first step in any computational analysis is to determine the molecule's most stable structure, or ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process establishes the precise bond lengths, bond angles, and dihedral angles.

A key structural feature of this molecule is the methoxy (B1213986) group (-OCH₃) attached to the naphthyridinone core. The rotation around the C3-O bond introduces the possibility of different conformers. To identify the most stable conformation, a Potential Energy Surface (PES) scan is typically performed. nih.gov This involves systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. The resulting energy minimum corresponds to the most stable spatial orientation of the methoxy group relative to the planar naphthyridinone ring system. nih.gov In similar methoxy-substituted aromatic compounds, the most stable conformer often places the methyl group in the plane of the aromatic ring to maximize electronic conjugation, though steric hindrance can influence this. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for the 1,8-Naphthyridin-2(1H)-one Core Note: These are representative values for the core structure based on DFT calculations of similar heterocyclic systems. The presence of the methoxy group at the C3 position would cause minor deviations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2=O | ~1.22 Å |

| N1-C2 | ~1.38 Å | |

| N8-C8a | ~1.37 Å | |

| C4a-C8a | ~1.41 Å | |

| Bond Angles | N1-C2-C3 | ~120° |

| C2-N1-C8a | ~125° | |

| C4-C4a-C5 | ~119° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

The energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. wuxiapptec.com For this compound, the electron-donating nature of the methoxy group is expected to raise the energy of the HOMO. This would lead to a smaller HOMO-LUMO gap compared to the unsubstituted 1,8-naphthyridin-2(1H)-one parent molecule, suggesting that the methoxy-substituted compound is more reactive.

Table 2: Conceptual Frontier Orbital Energies and Energy Gap Note: This table illustrates the expected effect of the methoxy substituent. Actual values require specific DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity |

| 1,8-naphthyridin-2(1H)-one | Lower | Higher | Larger | Less Reactive |

| This compound | Higher | Lower | Smaller | More Reactive |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. chemrxiv.orgekb.eg The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-poor).

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C2=O), the oxygen of the methoxy group, and to a lesser extent, the nitrogen atoms (N1 and N8). These regions are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. nih.gov

Positive Potential (Blue): Located around the hydrogen atom attached to the N1 nitrogen (the lactam proton). This site is electron-deficient and represents the primary location for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. joaquinbarroso.com It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. uba.ar The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

In this compound, a significant intramolecular interaction is expected to be the hyperconjugation between the lone pair (n) orbitals of the methoxy oxygen atom and the antibonding pi (π) orbitals of the aromatic naphthyridine ring. This n → π delocalization contributes to the molecule's electronic stability and influences the geometry and reactivity of the methoxy group. nih.gov This interaction effectively donates electron density into the ring system, consistent with the methoxy group's role as an activating group.

DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the harmonic frequencies, specific vibrational modes can be assigned to characteristic functional groups. For this compound, key predicted frequencies would include the C=O stretching of the lactam, the C-O-C stretching of the methoxy ether linkage, and the aromatic C-H and C=C stretching modes.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions are highly valuable for confirming experimental structural assignments. The calculated chemical shifts for the protons and carbons of this compound would show distinct signals. For instance, the protons of the methoxy group are expected to appear as a characteristic singlet in the ¹H NMR spectrum, typically in the range of 3.8-4.0 ppm. libretexts.org The corresponding carbon atom in the ¹³C NMR spectrum is often found around 55-60 ppm. mdpi.comresearchgate.net

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of molecular behavior.

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: To understand the flexibility of the molecule and the rotational freedom of the methoxy group in a solution phase.

Study Solvation Effects: To model how the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds.

In Silico Mechanistic Studies of Reactions and Transformations

While comprehensive mechanistic studies on the specific reactions and transformations of this compound are still an emerging area of research, in silico computational studies are widely applied to the broader 1,8-naphthyridine (B1210474) class to predict molecular interactions and pharmacokinetic properties. nih.gov Computational approaches such as molecular docking are utilized to understand the binding modes and interactions of 1,8-naphthyridine derivatives with biological targets, such as the H1 receptor. nih.govresearchgate.net These studies help in elucidating the potential biological activity of newly designed compounds before their synthesis. researchgate.net

Furthermore, computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of these derivatives. nih.gov Such predictive studies are essential in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov The application of these in silico methods provides a foundational framework for future research into the specific reaction pathways and chemical transformations of this compound, allowing for a theoretical exploration of its reactivity and stability.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

The derivation of Structure-Activity Relationships (SAR) through computational methods is a cornerstone of modern medicinal chemistry, enabling the rational design of more potent and selective molecules. For the 1,8-naphthyridine scaffold, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for biological activity. nih.govnih.govkoreascience.kr

These models quantitatively correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. nih.gov For a series of 2-aryl-1,8-naphthyridin-4-one analogues evaluated for cytotoxic activity, both CoMFA and CoMSIA models yielded predictive 3D-QSAR models with high statistical significance. nih.govnih.govkoreascience.kr

The CoMSIA model for renal cancer Caki-2 cells indicated that electrostatic interactions were the dominant contributor (68.1%) to the cytotoxic activity, with a smaller but significant contribution from steric fields (31.9%). nih.gov This suggests that modulating the electronic properties of substituents on the 1,8-naphthyridine ring is crucial for enhancing activity. SAR studies on other 1,8-naphthyridine derivatives have shown that modifications at the 3rd position of the nucleus can significantly enhance binding efficiency and potency towards biological targets like the Adenosine A2A receptor. nih.gov This highlights the importance of the methoxy group at the C3 position in this compound for its potential biological profile. The introduction of different substituents allows for the fine-tuning of the molecule's properties, and computational models provide a reliable guide for these design efforts. nih.govnih.gov

| Model | q² (Cross-validated correlation coefficient) | r²_ncv (Non-cross-validated correlation coefficient) | Optimal Number of Components | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.869 | 0.983 | 3 | Steric interaction strongly influenced activity |

| CoMSIA | 0.872 | 0.993 | Not Specified | Steric (31.9%), Electrostatic (68.1%) |

Advanced Theoretical Models for Solute-Solvent Interactions

The interaction between a solute and its surrounding solvent molecules is fundamental to its chemical behavior, influencing solubility, reactivity, and structure. researchgate.net Advanced theoretical models are employed to dissect these complex interactions, which can be broadly categorized into solvent-solvent, solute-solvent, and solute-solute interactions. rsc.org While specific studies applying advanced models like the Stoke's-Einstein-Debye or Alavi-Waldeck models to this compound are not extensively documented, the principles of these models and related computational approaches provide a framework for understanding its behavior in solution.

The Stoke's-Einstein-Debye (SED) relation, for instance, correlates the rotational diffusion of a molecule with the viscosity of the fluid and the temperature, providing insights into the relationship between molecular motion and the properties of the solvent medium. arxiv.org Such models are part of a larger effort to quantitatively describe how solvent properties influence molecular processes. arxiv.org

Biological Activities and Molecular Mechanisms of 3 Methoxy 1,8 Naphthyridin 2 1h One and Its Analogues in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies and Mechanistic Insights

Kinase Inhibition (e.g., p38 kinase, HER2 kinase, EGFR, protein kinases, MEK2)

The 1,8-naphthyridine (B1210474) framework is recognized for its potential in the development of kinase inhibitors. nih.govnih.gov Derivatives of this scaffold have been investigated for their inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. ekb.eg

While broad screenings have indicated that 1,8-naphthyridine derivatives can inhibit protein kinases and Epidermal Growth Factor Receptor (EGFR), specific inhibitory data for 3-methoxy-1,8-naphthyridin-2(1H)-one against p38 kinase, HER2 kinase, EGFR, and MEK2 are not extensively detailed in the currently available literature. However, the general potential of the scaffold is noted. For instance, a review on 1,8-naphthyridine analogues highlighted their activity as protein kinase inhibitors. ekb.eg Research into related structures, such as benzonaphthyridinone derivatives, has identified potent inhibitors of the mammalian Target of Rapamycin (mTOR), a key kinase in cell growth and proliferation. nih.gov One such derivative, Torin1, demonstrated high potency and selectivity for mTOR over other kinases like PI3K. nih.gov

Further exploration of naphthyridinone derivatives has led to the discovery of potent and selective inhibitors of other kinases, such as PKMYT1, which is involved in cell cycle regulation. nih.gov The introduction of an ortho-methoxy substitution in a series of benzonaphthyridinone mTOR inhibitors resulted in a six-fold decrease in cellular mTOR inhibition, indicating that the position and nature of substituents are critical for activity. nih.gov

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 1,8-Naphthyridine Analogues | Protein Kinases | Generally recognized for inhibitory potential. ekb.eg |

| 1,8-Naphthyridine Derivatives | EGFR | Noted for inhibitory activity in broad reviews. nih.govnih.gov |

| Benzonaphthyridinone Analogues | mTOR | Torin1 identified as a highly potent and selective inhibitor. nih.gov |

| Naphthyridinone Derivatives | PKMYT1 | Novel, selective, and potent inhibitors discovered. nih.gov |

DNA Gyrase and Topoisomerase Inhibition

Analogues of this compound have shown significant promise as inhibitors of bacterial DNA gyrase and topoisomerases, essential enzymes for DNA replication and repair. These enzymes are validated targets for antibacterial and anticancer agents. nih.govphcogrev.com

A notable study reported on a potent novel bacterial type II topoisomerase inhibitor (NBTI) containing a methoxy-naphthyridine moiety. nih.gov This compound was found to bind to the S. aureus DNA gyrase core fusion and DNA complex. The methoxy (B1213986) group on the naphthyridine ring plays a crucial role in the observed DNA asymmetry upon binding, by shifting an adjacent thymine base. nih.gov This interaction influences both the stacking interactions between the inhibitor and DNA base pairs and the hydrogen bonding of the affected thymine. nih.gov

Furthermore, a series of seventeen 1,8-naphthyridine derivatives were synthesized and evaluated as potential topoisomerase II (Topo II) inhibitors. nih.gov Several of these compounds demonstrated significant antiproliferative activity against cancer cell lines, with the most potent derivatives inducing cell cycle arrest and apoptosis. nih.gov In vitro plasmid-based assays confirmed the Topo II inhibitory effect of these compounds. nih.gov

| Compound/Analogue | Target Enzyme | Molecular Mechanism and Key Findings |

|---|---|---|

| Methoxy-naphthyridine containing NBTI | S. aureus DNA gyrase | Binds to the gyrase-DNA complex; the methoxy group induces DNA asymmetry by shifting a thymine base, affecting stacking and hydrogen bonding. nih.gov |

| 1,8-Naphthyridine derivatives (5g and 5p) | Topoisomerase IIβ | Compound 5p showed potent inhibitory effect compared to doxorubicin and topotecan. Molecular docking suggested a unique binding pattern in the etoposide binding pocket, indicating its role as a Topo II poison. nih.gov |

HIV-1 Integrase Inhibition

The 1,8-naphthyridine scaffold has been successfully utilized in the development of potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov These inhibitors typically work by chelating metal ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.

One prominent example is the naphthyridinone GSK364735, which demonstrated potent inhibition of recombinant HIV-1 integrase in a strand transfer assay with a mean 50% inhibitory concentration (IC50) of 8 ± 2 nM. nih.gov This compound was shown to bind competitively with other two-metal binding inhibitors, with a binding constant (Kd) of 6 ± 4 nM. nih.gov In cellular assays, GSK364735 effectively blocked viral DNA integration. nih.gov

Derivatives of 1-hydroxy-1,8-naphthyridin-2(1H)-one have also been identified as potent inhibitors of HIV-1 integrase strand transfer (INST). umn.edu Furthermore, this class of compounds has been shown to inhibit the reverse transcriptase (RT) associated RNase H activity, which also possesses a metal-chelating pharmacophore. umn.edu

| Compound/Analogue | Target Enzyme | IC50 / Kd | Key Findings |

|---|---|---|---|

| GSK364735 | HIV-1 Integrase (strand transfer) | IC50: 8 ± 2 nM | Binds competitively to the active site and blocks viral DNA integration in cellular assays. nih.gov |

| GSK364735 | HIV-1 Integrase | Kd: 6 ± 4 nM | Demonstrates strong binding affinity. nih.gov |

| 1-hydroxy-1,8-naphthyridin-2(1H)-one derivative (Cpd. 1) | HIV RT-RNase H | IC50: 0.083 ± 0.01 µM | Showed 96% inhibition at 10µM. umn.edu |

Phosphodiesterase (PDE) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as a class of highly selective phosphodiesterase 4 (PDE4) inhibitors. nih.gov PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells.

A study on the structure-activity relationships of 1,8-naphthyridin-2(1H)-one derivatives revealed that some compounds exhibited selective inhibitory activities for PDE4 derived from human peripheral blood cells, with no significant effect on other PDE types (1, 2, 3, and 5). nih.gov These compounds were also shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) in vitro. nih.gov

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Substituted 1,8-naphthyridin-2(1H)-ones | PDE4 | Showed selective inhibition of PDE4 with no effect on PDE types 1, 2, 3, and 5. nih.gov |

| YM-10335 and its derivatives | PDE4 | Inhibited TNF-α release in vitro. nih.gov |

Sphingomyelin Synthase 2 (SMS2) Inhibition

A 1,8-naphthyridin-2-one derivative has been identified as a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2). nih.govresearchgate.net SMS2 is an enzyme involved in the synthesis of sphingomyelin, a key component of cell membranes, and has been implicated in cardiovascular and metabolic diseases. nih.govresearchgate.net

The development of this inhibitor started from a 2-quinolone high-throughput screening hit. nih.gov To enhance pharmaceutical properties such as membrane permeability and solubility, the quinolone core was replaced with a 1,8-naphthyridin-2-one scaffold, leading to the identification of a potent and selective SMS2 inhibitor (compound 37). nih.govresearchgate.net This compound exhibited nanomolar inhibitory concentrations and good selectivity against the related enzyme SMS1. nih.gov

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,8-Naphthyridin-2-one derivative (compound 37) | Sphingomyelin Synthase 2 (SMS2) | Identified as a potent and selective inhibitor with nanomolar efficacy and good selectivity over SMS1. nih.govresearchgate.net |

Receptor Ligand Binding and Modulation

Derivatives of 1,8-naphthyridin-2(1H)-one have been designed and synthesized as ligands for various receptors, demonstrating their versatility as a scaffold for targeting G protein-coupled receptors (GPCRs).

Specifically, 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives have been developed as highly selective agonists for the cannabinoid-2 (CB2) receptor. nih.gov The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions. Several compounds in this series displayed subnanomolar affinity for the human CB2 receptor with a high selectivity ratio over the CB1 receptor. nih.gov For example, compound 12 from this series, with benzyl and carboxy-4-methylcyclohexylamide substituents, demonstrated a CB2-mediated inhibitory action on human basophil activation. nih.gov

Further research on this scaffold led to the development of fluorescent ligands for the CB2 receptor. nih.gov Molecular modeling studies of a C3 cis-cyclohexanol-linked 1,8-naphthyridin-2-(1H)-one-3-carboxamide suggested that the linker is directed out of the CB2 receptor between transmembrane helices 1 and 7. nih.gov One such fluorescent ligand, compound 32, was reported as one of the highest affinity, selective CB2 receptor fluorescent ligands. nih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki) / Potency (pKi) | Key Findings |

|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-on-3-carboxamide derivatives (compounds 6, 12, cis-12, 13, and cis-13) | Cannabinoid-2 (CB2) Receptor | Subnanomolar affinity | High selectivity over CB1 receptor (>200-fold). Compound 12 showed CB2-mediated inhibition of basophil activation. nih.gov |

| Fluorescent ligand 32 (1,8-naphthyridin-2-(1H)-one-3-carboxamide derivative) | Human Cannabinoid-2 (hCB2) Receptor | pKi = 6.33 ± 0.02 | One of the highest affinity, selective CB2 receptor fluorescent ligands reported. nih.gov |

Cannabinoid Receptor (CB2) Agonism and Selectivity

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a promising foundation for the development of potent and selective ligands for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system, making it an attractive target for treating inflammatory diseases without the psychotropic side effects associated with CB1 receptor activation.

Researchers have synthesized various analogues, demonstrating that modifications to the 1,8-naphthyridin-2(1H)-one ring system can yield compounds with high affinity and selectivity for the CB2 receptor. For instance, a comprehensive study of substitutions around the scaffold showed that changes to the 'pyridine-like' ring could switch the compound's action from an agonist to an antagonist or inverse agonist. nih.gov Furthermore, various N1-alkyl substituents, such as morpholinoethyl, were found to be well-tolerated for maintaining CB2 activity. nih.gov

Some derivatives have been developed into fluorescent ligands to better understand CB2 receptor expression and signaling. mdpi.com The strategic modification of this scaffold has led to the identification of compounds that act as partial agonists and some that exhibit antagonist properties, highlighting the chemical tractability of the 1,8-naphthyridin-2(1H)-one core in fine-tuning pharmacological activity at the CB2 receptor. nih.govnih.gov

| Compound Class | Target | Activity Type | Key Findings |

|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Agonist / Antagonist | Scaffold is suitable for developing potent and selective CB2 ligands; modifications can switch activity between agonism and antagonism. acs.org |

| N1-alkyl substituted 1,8-naphthyridin-2(1H)-on-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Agonist | Substituents like morpholinoethyl are well-tolerated for CB2 activity. nih.gov |

| Fluorescently-labeled 1,8-naphthyridin-2(1H)-one derivatives | Cannabinoid Receptor 2 (CB2) | Ligand (Tool) | Developed as high-affinity, selective fluorescent tools for studying the CB2 receptor. mdpi.com |

Adenosine Receptor Agonistic Activity

While the user prompt specifies agonistic activity, extensive research has characterized the 1,8-naphthyridine scaffold, particularly 2-phenyl-4-hydroxy-1,8-naphthyridine derivatives, as potent and highly selective antagonists of the A1 adenosine receptor. A series of these compounds demonstrated affinity for A1 receptors in the low nanomolar and even subnanomolar range, with a significant degree of selectivity over A2A and A3 adenosine receptor subtypes.

Structure-activity relationship (SAR) studies revealed that substitutions at position 7 can greatly modulate affinity. Electron-withdrawing groups, such as chlorine, were found to be particularly effective. For example, a 7-chloro-naphthyridine derivative displayed a remarkable A1 affinity (Ki = 0.15 nM) and high selectivity (A2A/A1 ratio of 670 and A3/A1 ratio of 14,000). These findings underscore the potential of the 1,8-naphthyridine framework in designing potent and selective A1 adenosine receptor antagonists.

Adrenoceptor Antagonism

Derivatives of the 1,8-naphthyridine structure have been synthesized and evaluated for their beta-adrenergic receptor (β-adrenoceptor) blocking properties. Novel compounds derived from 7-amino-2-hydroxy-4-morpholinomethyl-1,8-naphthyridine were assessed for their ability to inhibit isoproterenol-induced effects in ventricular myocytes. nih.gov

The research indicated that the 1,8-naphthyridine parent structure can be chemically modified to produce compounds with significant β-adrenoceptor antagonist activity. nih.gov Analogues with specific substituents, such as 7-hydroxy-2-piperazine, demonstrated a higher affinity for the β1 receptor compared to their methoxy counterparts. nih.gov Further chemical modifications, including the reduction to 6-amino derivatives, yielded compounds with β2 receptor blocking properties. nih.gov This suggests that the 1,8-naphthyridine scaffold can be tailored to achieve selectivity towards different β-adrenoceptor subtypes.

αvβ3 Integrin Antagonism

The 1,8-naphthyridine scaffold has been incorporated into the design of antagonists for the αvβ3 integrin, a receptor involved in processes such as angiogenesis and bone resorption. As such, αvβ3 antagonists are investigated for potential anti-osteoporotic and anticancer applications. nih.gov

A novel structural class of ligand-mimetic β3 integrin antagonists has been developed, which includes a 1,8-naphthyridin-2-yl moiety. One such compound, (1r,3s)-Methyl 3-(2-(1,8-naphthyridin-2-yl)ethyl)cyclobutanecarboxylate, was synthesized as part of a series of cyclobutane-based antagonists. nih.gov These compounds were designed to combine high activity against αvβ3 with moderate affinity for αIIbβ3, representing a new approach to targeting integrins. nih.gov

In Vitro Antimicrobial and Antifungal Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being an early and prominent example. Research has continued to explore the potential of new derivatives against a wide range of pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the broad-spectrum antibacterial activity of 1,8-naphthyridine derivatives. Analogues have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.

For example, novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones have demonstrated high inhibiting activity against the spore germination of both S. aureus and E. coli. In some studies, newly synthesized 2-substituted-1,8-naphthyridine derivatives revealed excellent antibacterial activity, comparable to the standard drug ampicillin. bldpharm.com The versatility of this scaffold allows for the development of compounds that can potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, indicating a potential role in overcoming antibiotic resistance. researchgate.netnih.gov

| Compound Series | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity |

|---|---|---|---|

| 3-N-Substituted 1,8-naphthyridin-2(1H)-ones | Staphylococcus aureus | Escherichia coli | High inhibiting activity against spore germination. |

| 2-Substituted-1,8-naphthyridine derivatives | S. aureus | E. coli, P. aeruginosa, K. pneumoniae | Excellent activity, sometimes comparable to ampicillin. bldpharm.com |

| Nalidixic acid-based 1,2,4-triazole derivatives | S. aureus | E. coli | Good antibacterial activity. mdpi.com |

| Various 1,8-naphthyridine derivatives | Multi-resistant S. aureus | Multi-resistant E. coli, P. aeruginosa | Potentiated the activity of fluoroquinolone antibiotics. researchgate.netnih.gov |

Antifungal and Antimycobacterial Spectrum

Beyond bacteria, the therapeutic potential of 1,8-naphthyridine derivatives extends to fungi and mycobacteria.

Antifungal Activity: Certain series of 1,8-naphthyridine derivatives have been evaluated for their in vitro antifungal activity against pathogenic fungi like Aspergillus niger and Candida albicans. Compounds containing specific substitutions, such as a chloro substituent, have displayed the highest activity, with minimum inhibitory concentration (MIC) values comparable to the standard antifungal agent griseofulvin. mdpi.com

Antimycobacterial Activity: Several classes of 1,8-naphthyridine derivatives have shown promising activity against Mycobacterium tuberculosis. For instance, 1,8-naphthyridine-3-carbonitrile analogues were synthesized and evaluated for their effectiveness against the M. tuberculosis H37Rv strain. One derivative, ANA-12, demonstrated prominent anti-tuberculosis activity with a MIC of 6.25 μg/mL. Other analogues in the same series also displayed moderate to good activity. Variously substituted derivatives have shown significant percentage inhibition against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of 1,8-naphthyridine derivatives, including analogues of this compound, are primarily attributed to their interference with essential bacterial enzymatic processes. A significant body of research has identified bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, as the principal targets for this class of compounds nih.govnih.govresearchgate.net. These enzymes are crucial for maintaining the proper topology of DNA, which is fundamental for DNA replication, transcription, and repair nih.gov.

The mechanism of action involves the selective and reversible blocking of DNA replication in bacteria. For instance, the foundational 1,8-naphthyridine, nalidixic acid, functions by specifically inhibiting the A subunit of bacterial DNA gyrase nih.gov. More advanced analogues, such as certain fluoroquinolone-related 1,8-naphthyridines, inhibit DNA replication by binding to both DNA gyrase and topoisomerase IV nih.gov. Novel bacterial topoisomerase inhibitors (NBTIs) within the 1,8-naphthyridine class have been shown to bind to a distinct, non-overlapping site on the DNA gyrase/topoIV complex compared to fluoroquinolones, which allows them to circumvent existing resistance mechanisms nih.govresearchgate.net. These NBTIs stabilize single-strand DNA breaks, disrupting the spatial symmetry and topology of the nascent DNA nih.gov.

In addition to topoisomerase inhibition, some 3-N-substituted 1,8-naphthyridin-2(1H)-one derivatives have been investigated for their potential to inhibit other bacterial targets. Molecular docking studies have suggested that these compounds may interact with and inhibit penicillin-binding protein 6 (PBP6), an enzyme involved in cell wall biosynthesis researchgate.net. This indicates that the antimicrobial action of this scaffold may be multifaceted, depending on the specific substitutions on the 1,8-naphthyridine core.

In Vitro Anticancer and Cytotoxic Potentials

Activity Against Specific Cancer Cell Lines (e.g., HeLa, HepG2)

Analogues of this compound have demonstrated significant cytotoxic potential against various human cancer cell lines in vitro, including cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cells. The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Several studies have reported potent activity for 1,8-naphthyridine derivatives. For example, a series of naphthyridine derivatives showed IC50 values ranging from 0.7 µM to 172.8 µM against HeLa cells nih.gov. Specifically, compounds with a C-2 naphthyl ring were found to be particularly potent, with IC50 values of 2.6 µM, 2.3 µM, and 0.71 µM for certain analogues nih.gov. In another study, aaptamine derivatives, which contain a benzo[de] researchgate.nete3s-conferences.orgnaphthyridine core, exhibited potent anticancer activity with IC50 values in the range of 0.03–8.5 μM against a panel of human cancer cell lines, including HepG2 nih.gov.

The substitution pattern on the 1,8-naphthyridine scaffold plays a crucial role in determining the cytotoxic potency. For instance, the presence of a methoxy group at the 3'-position of a 2-phenyl-1,8-naphthyridin-4-one series resulted in potent cytotoxicity against a wide range of tumor cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthyridine derivative 14 | HeLa | 2.6 | nih.gov |

| Naphthyridine derivative 15 | HeLa | 2.3 | nih.gov |

| Naphthyridine derivative 16 | HeLa | 0.7 | nih.gov |

| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de] researchgate.nete3s-conferences.orgnaphthyridin-3-one | HepG2 | 0.03-8.5 | nih.gov |

| 3-isobutylaminodemethyl(oxy)aaptamine | HepG2 | 0.03-8.5 | nih.gov |

| 3-(isopentylamino)demethyl(oxy)aaptamine | HepG2 | 0.03-8.5 | nih.gov |

| 3-(phenethylamino)demethyl(oxy)aaptamine | HepG2 | 0.03-8.5 | nih.gov |

Mechanistic Aspects of Antineoplastic Activity (e.g., DNA replication)

The anticancer effects of 1,8-naphthyridine analogues are often linked to their ability to interfere with fundamental cellular processes involved in cell division and proliferation, with a primary focus on DNA replication and microtubule dynamics.

A key mechanism of antineoplastic activity for some 1,8-naphthyridine derivatives is the inhibition of topoisomerase II nih.gov. This enzyme is vital for managing DNA tangles and supercoils during replication, transcription, and chromosome segregation. By stabilizing the DNA-topoisomerase II complex, these compounds lead to the accumulation of DNA strand breaks, which triggers apoptosis (programmed cell death) in cancer cells researchgate.net. Substituted 1,8-naphthalimides, which are structurally related to the naphthyridine core, are known DNA intercalators that disrupt the cleavage-relegation equilibrium of topoisomerase II researchgate.net.

Another well-established mechanism for the anticancer activity of this class of compounds is the inhibition of tubulin polymerization nih.govmdpi.com. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and ultimately inducing mitotic catastrophe and cell death mdpi.commdpi.com. Several 2-aryl-1,8-naphthyridin-4-ones have been shown to be potent inhibitors of tubulin polymerization, with activities comparable to established antimitotic agents nih.gov.

Anti-Inflammatory and Antioxidant Activities

Derivatives of 1,8-naphthyridine have been investigated for their potential to mitigate inflammation and oxidative stress, two interconnected processes implicated in a variety of chronic diseases.

The anti-inflammatory properties of 1,8-naphthyridine analogues have been demonstrated in various in vitro models. A notable mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells such as macrophages mdpi.comresearchgate.net. Overproduction of NO is a hallmark of chronic inflammation. Certain 5-phenyl-3H-imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridin-4(5H)-one derivatives have shown potent oral anti-inflammatory activities in preclinical models of edema nih.gov. One such derivative exhibited a broad spectrum of activity, and it was postulated that one of its mechanisms of action could be the induction of glucocorticoid release nih.gov.

In terms of antioxidant activity, 1,8-naphthyridine derivatives have been shown to possess free-radical scavenging properties. The antioxidant potential is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govnih.govscispace.com. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals contributes to their antioxidant effect. The introduction of methoxy groups into phenolic compounds has been described to potentially increase antioxidant activity mdpi.com.

| Compound/Analogue | Activity | Model/Assay | IC50/ED50 | Reference |

|---|---|---|---|---|

| 3-benzyl-5-phenyl-3H-imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridin-4(5H)-one | Anti-inflammatory | Carrageenan-induced rat paw edema | ED40 = 5.3 mg/kg | nih.gov |

| 3-benzyl-5-phenyl-3H-imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridin-4(5H)-one | Anti-inflammatory | Zymosan-induced rat paw edema | ED50 = 0.37 mg/kg | nih.gov |

| 3-benzyl-5-phenyl-3H-imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridin-4(5H)-one | Anti-inflammatory | Reversed passive Arthus reaction-induced rat paw edema | ED50 = 0.47 mg/kg | nih.gov |

| Quercetin (for comparison) | Anti-inflammatory | Inhibition of NO production in RAW264.7 cells | IC50 = 12.0 µM | japsonline.com |

| Luteolin (for comparison) | Anti-inflammatory | Inhibition of NO production in RAW264.7 cells | IC50 = 7.6 µM | japsonline.com |

Modulatory Effects on Other Biological Processes (e.g., DNA stabilizing activity, platelet aggregation inhibition)

Beyond their antimicrobial, anticancer, and anti-inflammatory properties, 1,8-naphthyridine derivatives have been found to modulate other important biological pathways.

The interaction of these compounds with DNA, as discussed in the context of their antimicrobial and anticancer mechanisms, can be considered a form of DNA stabilizing activity, particularly their ability to form stable complexes with DNA and topoisomerase enzymes. This interaction prevents the normal enzymatic function required for DNA replication and repair, thereby stabilizing the DNA in a state that is detrimental to the cell.

Furthermore, several 1,8-naphthyridine derivatives have been identified as inhibitors of platelet aggregation researchgate.net. Platelet aggregation is a critical process in hemostasis and thrombosis. A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives demonstrated a remarkable ability to inhibit human platelet aggregation induced by arachidonate and collagen in vitro researchgate.net. The presence of a chloro or methoxy group at the 7-position of the 1,8-naphthyridine nucleus appeared to enhance this activity researchgate.net. Some of these compounds were also shown to significantly increase cyclic AMP (c-AMP) levels, a key signaling molecule in platelet inhibition, without directly involving the adenylyl cyclase system researchgate.net. Another study on a novel thiazole derivative reported potent inhibition of platelet aggregation with IC50 values of 0.55 µM and 0.26 µM for collagen- and ADP-induced aggregation, respectively healthbiotechpharm.org.

| Compound/Analogue | Inducer | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole derivative (R4) | Collagen | 0.55 ± 0.12 | healthbiotechpharm.org |

| Thiazole derivative (R4) | ADP | 0.26 ± 0.20 | healthbiotechpharm.org |

| 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole | MDA synthesis (in vitro) | 0.088 | nih.gov |

Advanced Applications of 3 Methoxy 1,8 Naphthyridin 2 1h One Derivatives

Design of Novel Medicinal Agents as Privileged Scaffolds

The 1,8-naphthyridin-2(1H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of novel therapeutic agents. The introduction of a methoxy (B1213986) group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thus modulating its pharmacological profile.

Derivatives of the 1,8-naphthyridine (B1210474) scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antipsychotic properties. For instance, the 1,8-naphthyridine nucleus is a key component of several antibacterial agents. The core structure acts as a bioisostere for quinolones, enabling it to target bacterial DNA gyrase and topoisomerase IV.

While specific research on derivatives solely from 3-methoxy-1,8-naphthyridin-2(1H)-one is still an evolving area, the established versatility of the parent scaffold provides a strong rationale for its exploration. The synthesis of novel N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been explored for their potential antibacterial activity. For example, certain 3-anilino-1,8-naphthyridin-2(1H)-one derivatives have shown inhibitory activity against spore germination of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

Table 1: Selected 3-Substituted 1,8-naphthyridin-2(1H)-one Derivatives and their Biological Activities

| Compound Derivative | Target/Activity | Key Findings |

|---|---|---|

| 3-Anilino-1,8-naphthyridin-2(1H)-ones | Antibacterial (S. aureus, E. coli) | High inhibiting activity against spore germination. nih.gov |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | Cannabinoid Receptor 2 (CB2) Agonists | High affinity and selectivity for the CB2 receptor, suggesting potential in treating chronic pain and inflammation. |

Development of Fluorescent Probes and Bioprobes

The inherent fluorescence of the 1,8-naphthyridine core has made it an attractive scaffold for the development of fluorescent probes and bioprobes for various biological applications. These probes can be designed to report on specific biological events or to visualize cellular components with high sensitivity and specificity.

Fluorescent Nucleoside Analogues

Fluorescent nucleoside analogues are powerful tools for studying DNA and RNA structure, dynamics, and interactions. The 1,8-naphthyridin-2(1H)-one moiety has been successfully employed as a fluorescent mimic of the natural nucleobase thymine. When incorporated into oligonucleotides, these analogues can provide insights into DNA replication, repair, and recognition processes.

A notable example is the development of a tricyclic fluorescent nucleoside analogue named ABN, which is based on an 8-(diethylamino)benzo[b] nih.govachemblock.comnaphthyridin-2(1H)-one core. This analogue exhibits exceptional brightness and is readily detectable at the single-molecule level, making it a valuable tool for advanced biophysical studies. While this example does not feature the 3-methoxy substitution, it highlights the potential of the broader 1,8-naphthyridin-2(1H)-one class in this application. The introduction of a 3-methoxy group could potentially be used to fine-tune the photophysical properties of such analogues.

Organelle-Targeted Dyes for Biological Imaging

The ability to selectively stain and visualize specific organelles within living cells is crucial for understanding cellular function and disease progression. Derivatives of 1,8-naphthyridine have been developed as polarity-sensitive fluorescent dyes capable of targeting various organelles.

By modifying the 1,8-naphthyridine scaffold through Knoevenagel condensation with different aromatic aldehydes, researchers have created a series of dyes that can specifically accumulate in mitochondria, lipid droplets, lysosomes, or the endoplasmic reticulum of living HeLa cells. These probes exhibit changes in their fluorescence emission in response to the polarity of their microenvironment, allowing for the monitoring of organelle-specific polarity fluctuations. Although the specific use of a this compound starting material for these particular dyes is not explicitly detailed in the available literature, the underlying synthetic strategy demonstrates the adaptability of the 1,8-naphthyridine core for creating a diverse palette of organelle-targeted probes.

Table 2: Organelle-Targeted Dyes Based on the 1,8-Naphthyridine Scaffold

| Derivative Type | Targeted Organelle | Key Fluorescence Properties |

|---|---|---|

| N,N-diethylamino derivative | Mitochondria | Polarity-sensitive emission. |

| N,N-diphenylamino derivative | Lipid Droplets | Polarity-sensitive emission. |

| Piperazin-1-yl derivative | Lysosomes | Polarity-sensitive emission. |

| Sulfonamidoethyl derivative | Endoplasmic Reticulum | Polarity-sensitive emission. |

Applications in Material Science

The unique electronic and photophysical properties of 1,8-naphthyridine derivatives also lend themselves to applications in materials science, particularly in the field of nonlinear optics.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical data storage, optical computing, and telecommunications. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often associated with a large change in dipole moment upon excitation. "Push-pull" molecules, which contain both an electron-donating and an electron-withdrawing group connected by a π-conjugated system, are a common design strategy for achieving high NLO activity.

Theoretical studies using Density Functional Theory (DFT) have been conducted on derivatives of 2,7-naphthyridine, an isomer of 1,8-naphthyridine, suggesting that the naphthyridine core can be a suitable component in push-pull chromophores for NLO applications. These computational studies have shown that the hyperpolarizability, a measure of the NLO response, can be effectively tuned by modifying the donor and acceptor groups attached to the naphthyridine scaffold. While specific experimental or theoretical data on the NLO properties of this compound derivatives are not yet widely available, the general findings for related naphthyridine structures suggest that this is a promising area for future research. The inherent asymmetry and potential for charge transfer within the this compound scaffold make it a candidate for the design of new NLO materials.

Use as Ligands for Synthetic Receptors

The development of synthetic receptors capable of binding specific guest molecules with high affinity and selectivity is a central theme in supramolecular chemistry. The 1,8-naphthyridin-2(1H)-one scaffold has proven to be a valuable recognition motif for the design of ligands that can target specific biological receptors.